An In-depth Technical Guide to the Core Physical and Chemical Properties of Acrylonitrile
An In-depth Technical Guide to the Core Physical and Chemical Properties of Acrylonitrile
For Researchers, Scientists, and Drug Development Professionals
Acrylonitrile (CH₂=CHCN) is a crucial building block in the chemical industry, primarily utilized in the production of polymers such as polyacrylonitrile (B21495), which is a precursor for carbon fiber, and in the synthesis of copolymers like acrylonitrile-butadiene-styrene (ABS) and styrene-acrylonitrile (SAN) resins.[1] Its unique reactivity, stemming from the presence of both a vinyl group and a nitrile group, makes it a versatile intermediate in the synthesis of various organic compounds.[2] This guide provides a comprehensive overview of the fundamental physical and chemical properties of acrylonitrile, detailed experimental methodologies for their determination, and a summary of its key chemical reactions.
Physical Properties
Acrylonitrile is a colorless to pale-yellow, volatile liquid with a pungent, garlic-like odor.[3][4] It is flammable and its vapors can form explosive mixtures with air.[2][5] The key physical properties of acrylonitrile are summarized in the table below.
| Property | Value | Units |
| Molecular Formula | C₃H₃N | |
| Molecular Weight | 53.06 | g/mol |
| Melting Point | -83.55 | °C |
| Boiling Point | 77.3 | °C |
| Density (at 20°C) | 0.806 | g/cm³ |
| Vapor Pressure (at 20°C) | 11.0 | kPa |
| Solubility in Water (at 20°C) | 7.35 | % by weight |
| Refractive Index (at 25°C) | 1.3888 | |
| Flash Point (Open Cup) | 0 | °C |
| Autoignition Temperature | 481 | °C |
| Explosive Limits in Air | 3.05 - 17.0 | % by volume |
Chemical Properties and Key Reactions
The chemical reactivity of acrylonitrile is characterized by the distinct functionalities of its vinyl and nitrile groups.[2] This dual reactivity allows it to participate in a wide range of chemical transformations, making it a valuable intermediate in organic synthesis.
Polymerization
Acrylonitrile readily undergoes free-radical polymerization to form polyacrylonitrile (PAN), a polymer with high strength and thermal stability, which is the primary precursor for the production of carbon fibers.[6] The polymerization can be initiated by various methods, including the use of redox initiators in aqueous solutions or organic peroxides and azobisisobutyronitrile (AIBN) in organic solvents.[7][8] The process can be carried out using solution, suspension, or emulsion polymerization techniques.[7]
Cyanoethylation
Cyanoethylation is a characteristic reaction of acrylonitrile involving the addition of a compound with a labile hydrogen atom (a protic nucleophile) to the carbon-carbon double bond.[9][10] This reaction is typically catalyzed by a base and is a versatile method for introducing a cyanoethyl group (-CH₂CH₂CN) into various molecules, including alcohols, amines, and thiols.[9][11]
Hydrolysis
The nitrile group of acrylonitrile can be hydrolyzed under acidic or basic conditions to yield either a carboxylic acid or a carboxylate salt.[5] Acid-catalyzed hydrolysis typically produces acrylic acid and an ammonium (B1175870) salt, while basic hydrolysis initially forms a salt of acrylic acid and ammonia, which can then be acidified to yield acrylic acid.[5][12]
Experimental Protocols
The following sections outline general methodologies for determining key physical and chemical properties of acrylonitrile.
Determination of Density
The density of liquid chemicals like acrylonitrile can be determined using standardized methods such as ASTM D3505, which involves the use of a pycnometer.[3][4]
Apparatus:
-
Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)
-
Analytical balance
-
Constant temperature water bath
-
Thermometer
Procedure:
-
Clean and dry the pycnometer thoroughly and weigh it empty on an analytical balance.
-
Fill the pycnometer with distilled water and place it in a constant temperature water bath (e.g., 20°C) until it reaches thermal equilibrium.
-
Carefully remove any excess water from the capillary and dry the outside of the pycnometer.
-
Weigh the pycnometer filled with water.
-
Empty and dry the pycnometer, then fill it with acrylonitrile.
-
Repeat the thermal equilibration and weighing process as with water.
-
Calculate the density of acrylonitrile using the following formula: Density of Acrylonitrile = (Mass of Acrylonitrile / Mass of Water) * Density of Water at the measurement temperature.
Determination of Water Solubility
The water solubility of a substance can be determined using the flask method, as described in OECD Guideline 105, which is suitable for substances with solubilities above 10⁻² g/L.[2][13]
Apparatus:
-
Flask with a stirrer
-
Constant temperature bath
-
Analytical balance
-
Centrifuge or filtration apparatus
-
Analytical instrument for quantification (e.g., Gas Chromatography)
Procedure:
-
Add an excess amount of acrylonitrile to a known volume of distilled water in a flask.
-
Stir the mixture in a constant temperature bath (e.g., 20°C) for a sufficient time to reach equilibrium (e.g., 24 hours).
-
After stirring, allow the mixture to stand to let the phases separate.
-
Separate the aqueous phase from the excess undissolved acrylonitrile by centrifugation or filtration.
-
Determine the concentration of acrylonitrile in the clear aqueous phase using a suitable analytical method, such as gas chromatography.
-
The determined concentration represents the water solubility of acrylonitrile at that temperature.
Laboratory Scale Polymerization of Acrylonitrile
A common laboratory method for the polymerization of acrylonitrile is precipitation polymerization in an aqueous medium using a redox initiator system.[14][15]
Materials:
-
Acrylonitrile (monomer)
-
Potassium persulfate (initiator)
-
Sodium bisulfite (initiator)
-
Deionized water (solvent)
-
Nitrogen gas
-
Reaction flask with a condenser, stirrer, and nitrogen inlet
Procedure:
-
Set up the reaction flask in a temperature-controlled water bath.
-
Add deionized water to the flask and deoxygenate by bubbling nitrogen gas through it for at least 30 minutes.
-
Add the acrylonitrile monomer to the deoxygenated water and stir to dissolve.
-
Introduce the initiator components (potassium persulfate and sodium bisulfite) to start the polymerization.
-
Continue stirring the reaction mixture under a nitrogen atmosphere at a constant temperature (e.g., 40-60°C).
-
As the polymerization proceeds, the polyacrylonitrile will precipitate out of the solution.
-
After the desired reaction time, terminate the polymerization by cooling the mixture and exposing it to air.
-
Collect the polymer by filtration, wash it with water and then with a non-solvent like methanol, and dry it in a vacuum oven.
Cyanoethylation of an Alcohol
The following is a general procedure for the base-catalyzed cyanoethylation of an alcohol.
Materials:
-
Acrylonitrile
-
An alcohol (e.g., ethanol)
-
A basic catalyst (e.g., sodium hydroxide (B78521) or a basic resin like Amberlyst A-21)[16]
-
Reaction flask with a condenser and stirrer
Procedure:
-
In the reaction flask, dissolve the alcohol in a suitable solvent if necessary, or use it neat.
-
Add the basic catalyst to the alcohol.
-
Slowly add acrylonitrile to the stirred mixture. The reaction is often exothermic, so cooling may be necessary to maintain the desired reaction temperature.
-
Continue stirring the mixture at a controlled temperature until the reaction is complete (monitoring by techniques like TLC or GC).
-
After the reaction, neutralize the catalyst with a dilute acid.
-
Isolate the product by extraction with a suitable organic solvent.
-
Purify the cyanoethylated product by distillation or chromatography.
Hydrolysis of Acrylonitrile to Acrylic Acid
The hydrolysis of acrylonitrile can be achieved under acidic or basic conditions. Below is a general procedure for acid-catalyzed hydrolysis.[12]
Materials:
-
Acrylonitrile
-
Dilute sulfuric acid or hydrochloric acid
-
Reaction flask with a reflux condenser and stirrer
Procedure:
-
Place the dilute acid solution in the reaction flask.
-
Slowly add acrylonitrile to the acid solution with stirring.
-
Heat the mixture to reflux and maintain the reflux for several hours.
-
Monitor the progress of the reaction (e.g., by GC) until the acrylonitrile is consumed.
-
After the reaction is complete, cool the mixture.
-
The acrylic acid can be isolated by extraction with an appropriate organic solvent and then purified by distillation.
Safety Information
Acrylonitrile is a toxic and flammable liquid. It is classified as a probable human carcinogen. Exposure can cause irritation to the eyes, skin, and respiratory system.[17] Inhalation or ingestion can lead to more severe health effects. Therefore, it is imperative to handle acrylonitrile in a well-ventilated fume hood and to wear appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.[18][19] All work with acrylonitrile should be conducted with strict adherence to safety protocols and institutional guidelines.
References
- 1. scribd.com [scribd.com]
- 2. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google 圖書 [books.google.com.tw]
- 3. store.astm.org [store.astm.org]
- 4. store.astm.org [store.astm.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. oecd.org [oecd.org]
- 7. chem.ucalgary.ca [chem.ucalgary.ca]
- 8. asianpubs.org [asianpubs.org]
- 9. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 10. pure.au.dk [pure.au.dk]
- 11. Cyanoethylation - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. oecd.org [oecd.org]
- 14. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. researchgate.net [researchgate.net]
- 17. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]
- 18. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]
- 19. researchgate.net [researchgate.net]
